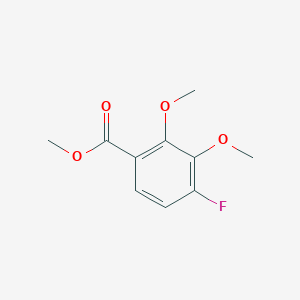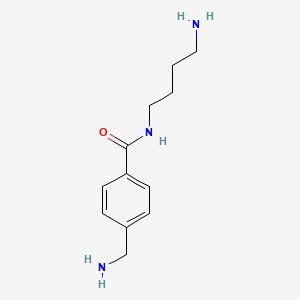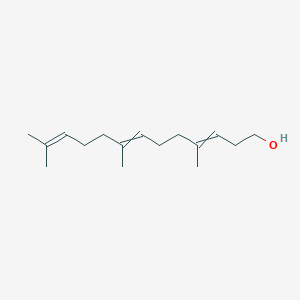
N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxy group, a methylpyrimidinyl group, and a methanesulfonamide group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a tool to study enzyme inhibition, protein interactions, and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding various biological processes.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
- N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide
- N-(2-(5-fluoro-2-(2-methoxy-4-morpholinophenylamino)pyrimidin-4-ylamino)phenyl)methanesulfonamide
Uniqueness: N-(3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H15N3O3S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
N-[3-methoxy-4-(4-methylpyrimidin-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H15N3O3S/c1-9-12(7-14-8-15-9)11-5-4-10(6-13(11)19-2)16-20(3,17)18/h4-8,16H,1-3H3 |
InChIキー |
HQBVJCCSSWYXRN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=NC=C1C2=C(C=C(C=C2)NS(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)
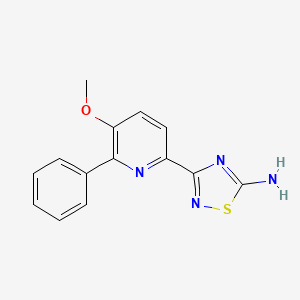
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
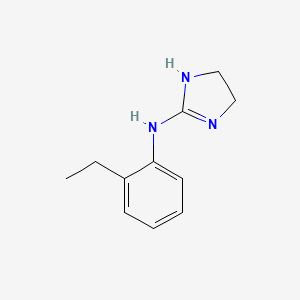
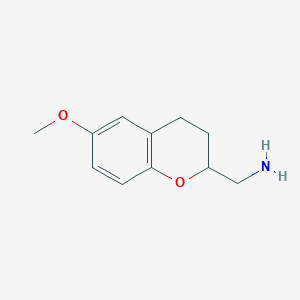

![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)



